molecular formula C8H8Cl3N B12443147 2-(2,3,6-Trichlorophenyl)ethanamine CAS No. 56133-87-0

2-(2,3,6-Trichlorophenyl)ethanamine

Cat. No.: B12443147
CAS No.: 56133-87-0
M. Wt: 224.5 g/mol
InChI Key: RCOKLVNTQNCYKX-UHFFFAOYSA-N
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Description

2-(2,3,6-Trichlorophenyl)ethanamine is an organic compound with the molecular formula C8H8Cl3N It is a derivative of ethanamine where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-Trichlorophenyl)ethanamine typically involves the reaction of 2,3,6-trichlorobenzaldehyde with ammonia or an amine under specific conditions. One common method is the reductive amination of 2,3,6-trichlorobenzaldehyde using ammonia and a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-Trichlorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Results in phenyl derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-(2,3,6-Trichlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trichlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trichlorophenyl)ethanamine
  • 2-(3,4,5-Trichlorophenyl)ethanamine
  • 2-(2,3,5-Trichlorophenyl)ethanamine

Uniqueness

2-(2,3,6-Trichlorophenyl)ethanamine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different properties and applications compared to other trichlorophenyl derivatives.

Properties

CAS No.

56133-87-0

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

2-(2,3,6-trichlorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3-4,12H2

InChI Key

RCOKLVNTQNCYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CCN)Cl)Cl

Origin of Product

United States

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